molecular formula C8H13N3O2 B6362013 4-Nitro-1-(pentan-3-yl)-1H-pyrazole CAS No. 1240579-37-6

4-Nitro-1-(pentan-3-yl)-1H-pyrazole

Cat. No. B6362013
CAS RN: 1240579-37-6
M. Wt: 183.21 g/mol
InChI Key: UHPBXHJEKVYDKB-UHFFFAOYSA-N
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Description

4-Nitro-1-(pentan-3-yl)-1H-pyrazole (4-NP) is an organic compound that belongs to the pyrazole family. It is a heterocyclic compound with a nitrogen atom in the center of a ring of five carbon atoms. 4-NP is a synthetic compound and is used in a variety of scientific research applications. It is also used as a starting material in the synthesis of other compounds.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure

    • 4-Nitro-1-(pentan-3-yl)-1H-pyrazole and related compounds are used in various chemical synthesis processes. For example, a study by Baeva et al. (2020) demonstrated the synthesis of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles through reactions involving similar compounds (Baeva et al., 2020). Another research by Bai and Du (2006) focused on the structural analysis of a related compound, demonstrating its planar pyrazole ring and the disorder in the nitro group atoms (Bai & Du, 2006).
  • Energetic Materials and Explosive Properties

    • Pyrazole derivatives, including 4-nitro-1H-pyrazoles, are investigated for their potential in creating energetic materials. Yang et al. (2021) synthesized novel polynitro azoxypyrazole-based energetic compounds, which showed high thermal stability and moderate detonation performance, indicating their potential use in explosive materials (Yang et al., 2021).
  • Pharmaceutical and Medical Research

    • In the medical field, certain pyrazole derivatives are explored for their pharmaceutical potential. For example, Gulea et al. (2020) studied the antimicrobial, antifungal, antioxidant, and anticancer activities of nickel complexes with pyrazole derivatives (Gulea et al., 2020).
  • Material Science and Coordination Chemistry

    • Pyrazole derivatives are used in material science and coordination chemistry. Tretyakov et al. (2006) reported the formation of framework and polymer compounds from reactions involving pyrazole-based ligands, which indicates their application in material synthesis (Tretyakov et al., 2006).

properties

IUPAC Name

4-nitro-1-pentan-3-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPBXHJEKVYDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-(pentan-3-yl)-1H-pyrazole

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